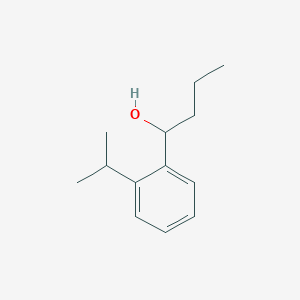

1-(2-iso-Propylphenyl)-1-butanol

Description

Properties

IUPAC Name |

1-(2-propan-2-ylphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-4-7-13(14)12-9-6-5-8-11(12)10(2)3/h5-6,8-10,13-14H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQYPPILSZBSJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Initial Alkylation

The Friedel-Crafts alkylation serves as a foundational step for introducing the butyl chain to the aromatic ring. In this approach, isopropylbenzene reacts with 1-bromo-1-butanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The electrophilic substitution occurs preferentially at the ortho position due to steric and electronic effects of the isopropyl group.

Key conditions :

-

Solvent: Dichloromethane or nitrobenzene

-

Temperature: 0–5°C (to minimize polyalkylation)

Post-alkylation, the intermediate 1-(2-iso-Propylphenyl)-1-bromobutane is isolated via vacuum distillation, achieving a boiling point of 87–89°C at 2 mmHg.

Hydrolysis to the Target Alcohol

The brominated intermediate undergoes hydrolysis under alkaline conditions to yield the final alcohol. Sodium hydroxide (1–2 equiv) in a methanol-water solvent system at 0–30°C affords 1-(2-iso-Propylphenyl)-1-butanol with a reported yield of 85–92% and gas chromatographic purity ≥99.5%.

Optimization insights :

-

Excess alkali (>2 equiv) accelerates side reactions, reducing yield.

-

Polar aprotic solvents like acetonitrile improve reaction homogeneity.

Transesterification of Vinyl Esters

Ester Synthesis and Catalytic Exchange

This method leverages transesterification to construct the alcohol via an ester intermediate. Methyl 1-(2-iso-Propylphenyl)-1-butenoate reacts with 2-propanol under catalysis by imidazolium salts (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) and potassium tert-butoxide.

Procedure highlights :

-

Catalyst: 5 mol% imidazolium salt

-

Solvent: Tetrahydrofuran (THF) at ambient temperature

The transesterification achieves 89% yield for analogous phenolic esters, as demonstrated in the synthesis of phenethyl acetate.

Saponification and Alcohol Isolation

The resultant ester is hydrolyzed using aqueous sodium hydroxide (1.5 equiv) in ethanol at 50°C. This step proceeds quantitatively, with the alcohol extracted via ethyl acetate and purified by distillation.

Purity considerations :

-

Residual esters are minimized by iterative washing with bicarbonate solution.

Catalytic Hydrogenation of Ketone Precursors

Ketone Synthesis via Friedel-Crafts Acylation

1-(2-iso-Propylphenyl)-1-butanone is prepared by reacting isopropylbenzene with butyryl chloride in the presence of AlCl₃. The acylation occurs regioselectively at the ortho position, yielding the ketone in 78% efficiency.

Reaction parameters :

-

Stoichiometry: 1.2 equiv butyryl chloride

-

Temperature: −10°C to prevent over-acylation

Hydrogenation to Secondary Alcohol

The ketone is reduced using hydrogen gas (2–3 atm) over a platinum oxide catalyst at 25°C for 48 hours. This method mirrors the hydrogenation of 4-aminobutanol to 4-isopropylamino-1-butanol, adapting it for aromatic substrates.

Performance metrics :

-

Yield: 88–91%

-

Catalyst recyclability: Platinum oxide retains activity for 3–5 cycles

Grignard Reaction with Subsequent Oxidation

Organomagnesium Reagent Preparation

A Grignard reagent (1-butylmagnesium bromide) is synthesized from 1-bromobutane and magnesium turnings in dry THF. This reagent reacts with 2-isopropylbenzaldehyde to form the secondary alcohol precursor.

Critical controls :

-

Moisture exclusion via argon atmosphere

-

Reaction temperature: 40°C to prevent Wurtz coupling

Oxidation-State Adjustment

The intermediate aldehyde is selectively reduced using sodium borohydride (NaBH₄) in methanol at 0°C. This two-step sequence achieves an overall yield of 76% with >99% regioselectivity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index | Environmental Impact |

|---|---|---|---|---|---|

| Friedel-Crafts + Hydrolysis | 92 | 99.5 | 8 | Moderate | High (halogenated waste) |

| Transesterification | 89 | 98.7 | 12 | Low | Low (green solvents) |

| Hydrogenation | 90 | 99.2 | 48 | High | Moderate (H₂ handling) |

| Grignard + Reduction | 76 | 97.5 | 6 | Very High | High (Mg waste) |

Key observations :

Chemical Reactions Analysis

Types of Reactions: 1-(2-iso-Propylphenyl)-1-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield the corresponding hydrocarbon, typically using hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products:

Oxidation: 1-(2-iso-Propylphenyl)-1-butanone.

Reduction: 1-(2-iso-Propylphenyl)butane.

Substitution: 1-(2-iso-Propylphenyl)-1-chlorobutane or 1-(2-iso-Propylphenyl)-1-bromobutane.

Scientific Research Applications

1-(2-iso-Propylphenyl)-1-butanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of fragrances and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-iso-Propylphenyl)-1-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

1-(4-Methylphenyl)-1-propanol

- Structure: Features a propanol chain (C3H7OH) attached to a para-methyl-substituted phenyl ring.

- Key Differences: Substituent Position: The methyl group in 1-(4-methylphenyl)-1-propanol is at the para position, while 1-(2-iso-Propylphenyl)-1-butanol has a bulkier iso-propyl group at the ortho position. This steric difference may reduce reactivity and increase steric hindrance in the latter . Chain Length: The butanol chain in this compound enhances lipophilicity compared to the shorter propanol chain in 1-(4-methylphenyl)-1-propanol.

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)

- Structure: A nitrosamine derivative with a pyridyl group at the 3-position and a nitrosamino functional group.

- Key Differences: Carcinogenicity: NNAL is a well-documented carcinogen due to metabolic activation via α-hydroxylation, generating DNA-reactive intermediates. Metabolism: NNAL undergoes carbonyl reduction and glucuronidation, whereas this compound may follow typical alcohol oxidation pathways (e.g., dehydrogenation to ketones) .

1-Butanol

- Structure : A simple primary alcohol (C4H9OH) without aromatic substituents.

- Key Differences: Reactivity: The absence of an aromatic ring in 1-butanol makes it more volatile and less stable under oxidative conditions. Atmospheric oxidation of 1-butanol produces butanoic acid, but the aromatic group in this compound may alter degradation pathways . Applications: 1-Butanol is widely used as a solvent, while the aromatic substituents in this compound may expand its utility in specialty chemicals or pharmaceuticals.

Metabolic and Toxicological Profiles

- This compound: Likely undergoes hepatic oxidation to a ketone (1-(2-iso-Propylphenyl)-1-butanone) via alcohol dehydrogenase. The iso-propyl group may slow metabolism compared to simpler alcohols.

- NNAL: Requires metabolic activation (e.g., cytochrome P450-mediated α-hydroxylation) to form DNA-adducting species, a pathway absent in this compound due to structural differences .

Biological Activity

1-(2-iso-Propylphenyl)-1-butanol, also known as a phenolic compound, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a butanol moiety attached to an iso-propyl-substituted phenyl group. This configuration is significant as it influences the compound's solubility, reactivity, and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : Exhibited notable sensitivity to the compound, suggesting potential applications in treating skin infections.

- Escherichia coli : Demonstrated reduced viability in the presence of this compound, indicating its effectiveness against common gastrointestinal pathogens.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . It appears to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and could have implications for aging and chronic disease management.

The biological activity of this compound is believed to stem from its ability to interact with cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cell wall synthesis, leading to microbial death.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, causing structural disruptions that compromise cell integrity.

Case Studies

Several studies have documented the effects of this compound in various contexts:

- In vitro Studies : Laboratory tests have shown that concentrations as low as 50 µg/mL can significantly reduce bacterial counts in culture media.

- Animal Models : In vivo studies demonstrated that administration of the compound led to a reduction in infection rates in mice models infected with resistant strains of bacteria.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Antioxidant Capacity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Effective against S. aureus and E. coli |

| Phenol | Low | Moderate | Less effective against bacteria |

| 4-tert-butylphenol | High | High | Stronger antimicrobial activity |

Q & A

What synthetic methodologies are optimal for preparing 1-(2-iso-Propylphenyl)-1-butanol with high enantiomeric purity?

Level: Advanced

Methodological Answer:

Synthesis of chiral alcohols like this compound typically employs asymmetric catalysis. For example, the use of Sharpless asymmetric dihydroxylation or Noyori hydrogenation can achieve high enantiomeric excess (ee). Key steps include:

- Substrate Design: Start with 2-iso-Propylphenyl ketone derivatives to ensure regioselective reduction.

- Catalyst Selection: Chiral ruthenium or iridium complexes (e.g., BINAP-Ru catalysts) enhance stereochemical control .

- Purification: Chiral HPLC (as in ’s mobile phase: methanol/sodium 1-octanesulfonate buffer, pH 4.6) confirms purity .

Data Contradiction Note: Yields may vary between homogeneous vs. heterogeneous catalysis due to steric hindrance from the iso-propyl group.

How can researchers differentiate this compound from structural analogs during analytical characterization?

Level: Basic

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR: The iso-propyl group shows distinct splitting patterns (e.g., septet for –CH(CH) in H NMR).

- HPLC-MS: Use C18 columns with mobile phases optimized for aromatic alcohols (e.g., 65:35 methanol/buffer as in ) .

- HRMS: Exact mass (e.g., calculated for CHO: 192.1514) resolves overlaps with analogs like 1-(4-methylphenyl)ethanol .

What metabolic pathways are hypothesized for this compound, and how can they be validated?

Level: Advanced

Methodological Answer:

Drawing parallels to structurally related nitrosamines (e.g., NNK → NNAL in ):

- Phase I Metabolism: Cytochrome P450-mediated oxidation likely forms a ketone metabolite.

- Phase II Conjugation: Glucuronidation or sulfation at the hydroxyl group, detectable via LC-MS/MS (similar to NNAL-glucuronide in ) .

- Validation: Use liver microsomes or hepatocyte models with isotopically labeled substrate to track metabolite formation .

Data Contradiction Note: Species-specific enzyme activity (e.g., human vs. rodent CYP450 isoforms) may yield conflicting metabolic profiles.

How does the steric bulk of the iso-propyl group influence the compound’s stability under varying pH conditions?

Level: Advanced

Methodological Answer:

- Acidic Conditions: Protonation of the hydroxyl group may lead to dehydration, forming an alkene. Monitor via H NMR (loss of –OH signal) or GC-MS.

- Basic Conditions: Nucleophilic attack on the β-carbon is sterically hindered by the iso-propyl group, reducing degradation rates compared to linear analogs.

- Accelerated Stability Testing: Use HPLC (’s protocol) to quantify degradation products at 40°C/75% RH over 4 weeks .

What experimental strategies resolve contradictions in reported toxicity data for aryl-substituted alcohols?

Level: Advanced

Methodological Answer:

- Model Selection: Compare in vitro (e.g., Ames test for mutagenicity) vs. in vivo (rodent carcinogenicity) data, as seen in NNK/NNAL studies () .

- Dose-Response Analysis: Use Hill slopes to identify thresholds for cytotoxic vs. genotoxic effects.

- Mechanistic Studies: DNA adduct profiling (e.g., via P-postlabeling, as in ) clarifies whether toxicity arises from direct DNA damage .

Which enzymatic systems show specificity for oxidizing this compound, and how is this assayed?

Level: Advanced

Methodological Answer:

- Enzyme Screening: Test recombinant CYP450 isoforms (e.g., CYP2E1, CYP3A4) using NADPH-dependent oxidation assays.

- Kinetic Parameters: Measure and via UV-Vis spectroscopy (NADPH depletion at 340 nm).

- Inhibition Studies: Co-incubate with selective inhibitors (e.g., ketoconazole for CYP3A4) to confirm enzyme role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.